N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
R-1 methanandamide is the most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 20 nM for the CB1 receptor, which is four-fold lower than that of arachidonoyl ethanolamide (AEA) (Ki =78 nM). In addition, R-1 methanandamide is more resistant than AEA to hydrolytic inactivation by fatty acid amide hydrolase. The Ki value for binding to the CB2 receptor from mouse spleen is 815 nM.
Brand Name:
Vulcanchem
CAS No.:
157182-49-5
VCID:
VC0110085
InChI:
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Molecular Formula:
C23H39NO2
Molecular Weight:
361.6 g/mol
N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
CAS No.: 157182-49-5
Reference Standards
VCID: VC0110085
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol
CAS No. | 157182-49-5 |
---|---|
Product Name | N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide |
Molecular Formula | C23H39NO2 |
Molecular Weight | 361.6 g/mol |
IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
Standard InChI | InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1 |
Standard InChIKey | SQKRUBZPTNJQEM-FQPARAGTSA-N |
Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)CO |
SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Appearance | Assay:≥98%A solution in ethanol |
Description | R-1 methanandamide is the most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 20 nM for the CB1 receptor, which is four-fold lower than that of arachidonoyl ethanolamide (AEA) (Ki =78 nM). In addition, R-1 methanandamide is more resistant than AEA to hydrolytic inactivation by fatty acid amide hydrolase. The Ki value for binding to the CB2 receptor from mouse spleen is 815 nM. |
Synonyms | [R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356 |
PubChem Compound | 6610214 |
Last Modified | Dec 23 2021 |
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